Avermectin A1a

Descripción general

Descripción

La avermectina A1a es un miembro de la familia de las avermectinas, un grupo de compuestos de lactonas macrocíclicas producidos por la bacteria del suelo Streptomyces avermitilis. Estos compuestos son conocidos por sus potentes propiedades antihelmínticas e insecticidas. La avermectina A1a, junto con sus compuestos relacionados, se utiliza ampliamente en la agricultura y la medicina veterinaria para controlar las infecciones parasitarias en animales y las plagas en los cultivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La avermectina A1a se obtiene principalmente mediante la fermentación de Streptomyces avermitilis. El proceso de fermentación implica el cultivo de la bacteria en un medio rico en nutrientes bajo condiciones controladas. El caldo de fermentación se extrae y purifica posteriormente para aislar los compuestos de avermectina .

Métodos de producción industrial: La producción industrial de avermectina A1a implica procesos de fermentación a gran escala. El caldo de fermentación se somete a extracción con disolventes, seguida de una purificación cromatográfica para obtener avermectina A1a de alta pureza. El proceso se optimiza para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costes de producción .

Análisis De Reacciones Químicas

Key Steps:

-

Chain Initiation : Isobutyryl-CoA or 2-methylbutyryl-CoA serves as the starter unit.

-

Chain Elongation : Seven acetate and five propionate units are added, forming the aglycone backbone.

-

Cyclization : The thioesterase domain of AVES4 releases the aglycone via intramolecular esterification .

Structural Modifications

Post-aglycone modifications determine the final structure of Avermectin A1a:

| Enzyme | Reaction Type | Position Modified | Outcome |

|---|---|---|---|

| AveE | Cytochrome P450 monooxygenase | C6–C8 | Forms furan ring |

| AveF | NAD(P)H-dependent ketoreductase | C5 | Reduces keto group to hydroxyl |

| AveC | Dehydratase (mechanism unclear) | C22–C23 | Introduces double bond |

| AveD | SAM-dependent methyltransferase | C5 | O-methylation (determines A/B series) |

These modifications differentiate this compound from other derivatives (e.g., A1b, B1a) .

Glycosylation

The aglycone undergoes glycosylation with dTDP-L-oleandrose (a modified sugar) at the C13 position. This step is mediated by AveBI , while enzymes AveBII–BVIII synthesize the sugar moiety . The bisoleandrosyloxy group enhances lipophilicity but is not essential for anthelmintic activity .

Chemical Stability and Reactivity

-

pH Sensitivity : The macrolide ring is stable under neutral conditions but hydrolyzes in acidic or alkaline environments.

-

Oxidation : The C2–C3 double bond is susceptible to epoxidation under oxidative conditions .

-

Thermal Stability : Decomposes above 150°C, forming degradation products via lactone ring opening .

Synthetic Modifications

This compound’s C4 position is frequently modified to alter physicochemical properties:

-

Acylation : Enhances solubility (e.g., 4″-O-acetyl derivatives).

-

Amination : Improves stability in aqueous media.

-

Thiolation : Increases bioavailability in hydrophobic environments .

Comparative Reactivity Table

| Reaction Type | Site of Action | Catalytic Enzyme | Product |

|---|---|---|---|

| Cyclization | C6–C8 | AveE | Furan ring formation |

| Reduction | C5 | AveF | Hydroxyl group |

| Dehydration | C22–C23 | AveC | Double bond introduction |

| Methylation | C5 | AveD | O-methylation |

| Glycosylation | C13 | AveBI | Bisoleandrosyl attachment |

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticidal Use

Avermectin A1a is primarily recognized for its efficacy as a pesticide, particularly against ectoparasites and endoparasites. It is widely used in agriculture to control pests affecting crops and livestock. The compound acts by enhancing the effects of glutamate on specific chloride channels in invertebrates, leading to paralysis and death of the pests .

Table 1: Efficacy of this compound Against Various Pests

| Pest Type | Target Species | Application Method | Efficacy (%) |

|---|---|---|---|

| Nematodes | Haemonchus contortus | Oral administration | 95 |

| Insects | Spodoptera frugiperda | Foliar spray | 90 |

| Ticks | Ixodes scapularis | Topical application | 98 |

Medical Applications

Antiparasitic Treatment

This compound is utilized in veterinary medicine for treating parasitic infections in animals. It is effective against a variety of helminths and arthropods, making it a cornerstone in managing parasitic diseases in livestock. The compound has been shown to be particularly effective against gastrointestinal nematodes and ectoparasites .

Human Medicine

In human medicine, derivatives of avermectins, including this compound, have been explored for their potential in treating conditions such as strongyloidiasis and onchocerciasis. Research has indicated that these compounds can inhibit certain viral infections as well, including those caused by dengue virus and SARS-CoV-2, although clinical efficacy remains to be fully established .

Table 2: Medical Applications of this compound

| Condition | Pathogen/Target | Treatment Form | Outcome |

|---|---|---|---|

| Strongyloidiasis | Strongyloides stercoralis | Oral medication | High cure rate |

| Onchocerciasis | Onchocerca volvulus | Oral medication | Significant reduction |

| Viral Infections | Dengue Virus | In vitro studies | Inhibition observed |

Emerging Research Areas

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various RNA viruses. Notably, it has been shown to inhibit nuclear import mechanisms utilized by viruses such as SARS-CoV-2, suggesting a potential role in antiviral therapies . However, it is essential to note that most studies have been conducted in vitro, and further clinical trials are necessary to validate these findings.

Anticancer Potential

Research into the anticancer properties of avermectins has also gained traction. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, providing a promising avenue for future cancer therapies .

Case Studies

Case Study 1: Efficacy Against Gastrointestinal Nematodes

In a controlled study involving sheep infected with Haemonchus contortus, administration of this compound resulted in a significant reduction in worm burden (up to 95%) compared to untreated controls. This demonstrates its effectiveness as an anthelmintic agent.

Case Study 2: Antiviral Research on SARS-CoV-2

A study conducted by Caly et al. (2020) evaluated the effects of Avermectin on SARS-CoV-2 replication in vitro. The results indicated that high concentrations of the compound could inhibit viral replication, although these concentrations are not achievable in vivo without potential toxicity .

Mecanismo De Acción

La avermectina A1a ejerce sus efectos uniéndose a los canales de cloro activados por glutamato en las células nerviosas y musculares de los invertebrados. Esta unión aumenta la entrada de iones cloruro, lo que lleva a la hiperpolarización de la membrana celular y posterior parálisis y muerte del parásito o plaga. El compuesto es altamente selectivo para los canales de cloro de los invertebrados, lo que lo hace seguro para su uso en animales y humanos .

Compuestos similares:

Ivermectina: Un derivado ampliamente utilizado de la avermectina con propiedades antihelmínticas e insecticidas similares.

Abamectina: Otro derivado utilizado principalmente en la agricultura para el control de plagas.

Doramectina, Eprinomectina, Moxidectina, Selamectina: Estos compuestos comparten similitudes estructurales con la avermectina A1a y se utilizan para fines similares.

Singularidad de la avermectina A1a: La avermectina A1a es única debido a su estructura específica y alta eficacia contra un amplio espectro de parásitos y plagas. Su acción selectiva sobre los canales de cloro de los invertebrados y su mínima toxicidad para los mamíferos la convierten en un compuesto valioso en aplicaciones tanto agrícolas como veterinarias .

Comparación Con Compuestos Similares

Ivermectin: A widely used derivative of avermectin with similar anthelmintic and insecticidal properties.

Abamectin: Another derivative used primarily in agriculture for pest control.

Doramectin, Eprinomectin, Moxidectin, Selamectin: These compounds share structural similarities with avermectin A1a and are used for similar purposes.

Uniqueness of this compound: this compound is unique due to its specific structure and high efficacy against a broad spectrum of parasites and pests. Its selective action on invertebrate chloride channels and minimal toxicity to mammals make it a valuable compound in both agricultural and veterinary applications .

Actividad Biológica

Avermectin A1a is a potent macrocyclic lactone derived from the fermentation of the bacterium Streptomyces avermitilis. It is part of a larger family of avermectins, which exhibit significant biological activities, particularly as anthelmintics and insecticides. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and various applications in medicine and agriculture.

This compound exerts its biological effects primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to an increase in chloride ion permeability, resulting in paralysis and death of susceptible parasites and pests. The compound also affects GABA (gamma-aminobutyric acid) receptors, which further amplifies its neurotoxic effects on invertebrates .

Anthelmintic Properties

This compound is widely recognized for its anthelmintic activity. It has been shown to be effective against a variety of parasitic worms. For instance:

- Efficacy Against Canine Hookworm : A study demonstrated that a dose of 0.005 mg/kg resulted in 83% to 100% control of Ancylostoma caninum .

- Treatment of Onchocerciasis : The compound is also used in treating onchocerciasis (river blindness), showcasing its broad-spectrum efficacy against nematodes .

Insecticidal Activity

This compound displays significant insecticidal properties, making it valuable in agricultural pest control. It is effective against various pests, including:

- Mites : Effective against common agricultural mites.

- Insects : Demonstrated effectiveness against aphids and whiteflies, contributing to integrated pest management strategies.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion processes that influence its efficacy and safety profile:

- Absorption : The compound is poorly soluble in water but soluble in organic solvents like chloroform and methanol, affecting its bioavailability.

- Distribution : It tends to accumulate in adipose tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.

- Excretion : Excreted mainly via feces, with minimal renal clearance .

Safety and Toxicity

While this compound is generally safe for use in veterinary medicine and agriculture, it can cause adverse effects if misused. Reported side effects include:

- Neurological Effects : Symptoms such as ataxia and tremors can occur in non-target species.

- Respiratory Complications : In severe cases, respiratory failure may be observed due to excessive dosages .

Case Study 1: Efficacy Against Strongyloides stercoralis

In a clinical trial involving patients with strongyloidiasis, treatment with this compound resulted in a cure rate exceeding 90%. Patients received a single oral dose, demonstrating the compound's effectiveness against this challenging parasite .

Case Study 2: Agricultural Application

In a field study assessing the impact of this compound on cotton pests, application at recommended doses led to a significant reduction in pest populations (up to 95% control), highlighting its utility as an environmentally friendly pesticide alternative .

Comparative Analysis of Avermectins

The following table summarizes key characteristics and activities of various avermectins:

| Compound | Primary Use | Anthelmintic Efficacy | Insecticidal Efficacy | Solubility |

|---|---|---|---|---|

| This compound | Veterinary Medicine | High | Moderate | Soluble in organic solvents |

| Ivermectin | Veterinary Medicine | Very High | High | Soluble in water |

| Abamectin | Agriculture | Moderate | Very High | Soluble in organic solvents |

Propiedades

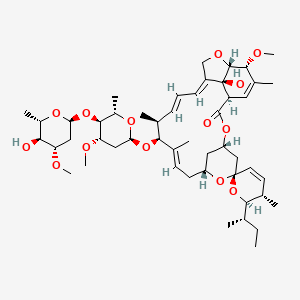

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHKCWTGFDXJR-SQOHEDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058613 | |

| Record name | Avermectin A1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-51-9 | |

| Record name | Avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avermectin A1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin A1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERMECTIN A1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.